molecular formula C16H17N5O2S2 B2724564 1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea CAS No. 899740-96-6

1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea

Cat. No.: B2724564
CAS No.: 899740-96-6
M. Wt: 375.47
InChI Key: LZXZDMYQUJVKTM-UHFFFAOYSA-N
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Description

1-(4-Methylthiazol-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives

    A study by Shankar et al. (2017) explored the synthesis of novel derivatives related to your compound of interest, focusing on their antimicrobial activity and cytotoxicity. These derivatives were synthesized via a reaction involving various substituted amines and showed significant antimicrobial activity against selected bacterial strains (Shankar et al., 2017).

  • Structural Analysis and Synthesis Methods

    Ölmez and Waseer (2020) reported on the synthesis and characterization of urea and thiourea derivatives, including compounds with a 1,2,4-oxadiazole ring. Their work provides insights into efficient synthesis methods and structural features of similar compounds (Ölmez & Waseer, 2020).

  • Conformational Studies of Derivatives

    Research by Phukan and Baruah (2016) on conformational adjustments in related compounds, such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea, highlights the significance of intramolecular hydrogen bonds and their impact on the chemical properties of these compounds (Phukan & Baruah, 2016).

Biological Activity

  • Antitumor Activities

    Ling et al. (2008) synthesized novel urea derivatives showing promising antitumor activities. Their research indicates the potential of such compounds in medical applications, especially in cancer treatment (Ling et al., 2008).

  • Antimicrobial and Antituberculosis Activity

    Sharma et al. (2012) conducted a study on thiazolidinone derivatives of phenothiazine, demonstrating their antimicrobial activity against selected bacteria and fungi, including Mycobacterium tuberculosis (Sharma et al., 2012).

  • Anticholinesterase and Antioxidant Activities

    Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, which exhibited significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Some compounds also showed strong ABTS cation radical scavenging ability, indicating their antioxidant potential (Kurt et al., 2015).

Applications in Corrosion Inhibition

  • Corrosion Inhibition Properties: Ammal et al. (2018) investigated the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. Their study provides insights into the physicochemical properties and effectiveness of similar compounds in industrial applications (Ammal et al., 2018).

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-11-10-25-15(18-11)19-14(22)17-8-5-9-24-16-21-20-13(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXZDMYQUJVKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.